molecular formula C12H20O3 B15045585 12-Oxododec-9-enoic acid

12-Oxododec-9-enoic acid

Cat. No.: B15045585
M. Wt: 212.28 g/mol
InChI Key: KIHXTOVLSZRTHJ-UHFFFAOYSA-N
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Description

12-Oxododec-9-enoic acid is a C12 ω-oxo fatty acid with a double bond at position 9. It is found in soybeans and is a metabolite of both linolenic and linoleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Oxododec-9-enoic acid can be synthesized through the enzymatic conversion of 13(S)-hydroperoxylinolenic acid. This reaction is catalyzed by fatty acid hydroperoxide lyase, which converts the substrate into this compound and 3(Z)-hexenal .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 12-Oxododec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the double bond or the carbonyl group, using reagents like halogens or nucleophiles.

Major Products:

    Oxidation: Oxidation of this compound can yield dicarboxylic acids.

    Reduction: Reduction typically produces saturated fatty acids.

    Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.

Scientific Research Applications

12-Oxododec-9-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-oxododec-9-enoic acid involves its role as a signaling molecule in plants. It is a precursor to jasmonic acid, which regulates plant defense responses and growth processes . The compound interacts with specific receptors and activates signaling pathways that lead to the expression of defense-related genes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond position and the presence of an oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

12-oxododec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHXTOVLSZRTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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